Hydrogen-Bond Donor Count vs. Thiophene-Containing Analog (CAS 1209831-04-8)
The target compound contains two hydrogen-bond donor (HBD) atoms (the tetrahydropyran hydroxyl and one oxalamide NH), whereas the closest commercial analog N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide (CAS 1209831-04-8) possesses only one HBD (the oxalamide NH). This additional HBD capacity enhances aqueous solubility and enables specific hydrogen-bonding interactions with biological targets [1].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 2 HBD (1 × tetrahydropyran-OH, 1 × oxalamide NH) |
| Comparator Or Baseline | CAS 1209831-04-8: 1 HBD (oxalamide NH only) |
| Quantified Difference | Target compound has 1 additional HBD |
| Conditions | Structural analysis; HBD count derived from molecular formula and functional group identification |
Why This Matters
Increased HBD count can improve aqueous solubility and binding-site residence time, critical for in vitro assay reproducibility and in vivo pharmacokinetics.
- [1] Kim, I.-H., et al. Structure-activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 2014, 22(3), 1163-1175. View Source
